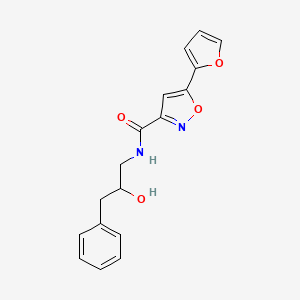
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a furan ring and an oxazole moiety, which are known to contribute to various biological activities.
1. Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant radical scavenging abilities. For instance, a related compound demonstrated a DPPH radical scavenging activity of 86%, comparable to ascorbic acid .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. The compound has been evaluated for its tyrosinase inhibitory activity. In vitro studies indicated that derivatives of oxazole compounds exhibited IC50 values ranging from 16.78 µM to >200 µM, with some derivatives showing stronger inhibition than traditional inhibitors like kojic acid .
3. Cytotoxicity Studies
Cytotoxicity assessments were performed using B16F10 melanoma cells. Compounds similar to the target compound did not show significant cytotoxic effects at concentrations up to 5 µM after 72 hours of treatment, indicating a favorable safety profile for potential therapeutic applications .
Case Study: Tyrosinase Inhibition
A specific study investigated the mechanism of action of several oxazole derivatives on tyrosinase activity. The Lineweaver–Burk plots suggested that certain compounds acted as mixed-type inhibitors, binding to both the active and allosteric sites of the enzyme. This dual binding capability enhances their potential as effective tyrosinase inhibitors .
| Compound | IC50 (µM) | Binding Mode |
|---|---|---|
| Compound 3 | 16.78 ± 0.57 | Mixed-type |
| Compound 8 | 20.38 ± 1.99 | Mixed-type |
| Compound 13 | 20.76 ± 1.02 | Mixed-type |
Antioxidant Studies
The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests. Compounds were tested at a concentration of 500 µM, with results showing that compounds with catechol groups exhibited significant scavenging activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 86% (compared to ascorbic acid) |
| Compound B | 32% |
| Compound C | <10% |
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-13(9-12-5-2-1-3-6-12)11-18-17(21)14-10-16(23-19-14)15-7-4-8-22-15/h1-8,10,13,20H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPSEDDZKKKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














